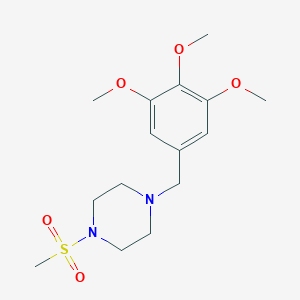
1-Cycloheptyl-4-(2-fluorobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cycloheptyl-4-(2-fluorobenzoyl)piperazine, commonly known as CPP, is a chemical compound that has been widely studied for its potential therapeutic uses in various fields of medicine. CPP is a piperazine derivative that has been shown to have a range of biological effects, including analgesic, anxiolytic, and anticonvulsant properties. In
作用机制
The exact mechanism of action of CPP is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is a neurotransmitter that plays a key role in the regulation of neuronal excitability. CPP has been shown to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability. This may underlie its analgesic, anxiolytic, and anticonvulsant properties.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the threshold for pain perception, reduce anxiety-like behavior, and decrease the severity of seizures in animal models. Additionally, CPP has been shown to have sedative effects, making it a potential candidate for the treatment of insomnia.
实验室实验的优点和局限性
CPP has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological effects. Additionally, CPP has a relatively low toxicity profile, making it a safe compound to work with in the laboratory. However, there are also some limitations to using CPP in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
未来方向
There are several future directions for research on CPP. One area of interest is the development of more selective modulators of the GABAergic system, which could lead to the development of more effective and safer drugs for the treatment of pain, anxiety, and epilepsy. Additionally, there is interest in exploring the potential use of CPP in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, there is interest in exploring the potential use of CPP as a research tool for the study of the GABAergic system and other neurotransmitter systems.
合成方法
CPP can be synthesized using a variety of methods, including the reaction of piperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified using various techniques, including column chromatography and recrystallization. The purity and yield of the final product can be determined using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
CPP has been extensively studied for its potential therapeutic uses in various fields of medicine. It has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain. CPP has also been shown to have anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders. Additionally, CPP has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
属性
产品名称 |
1-Cycloheptyl-4-(2-fluorobenzoyl)piperazine |
|---|---|
分子式 |
C18H25FN2O |
分子量 |
304.4 g/mol |
IUPAC 名称 |
(4-cycloheptylpiperazin-1-yl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C18H25FN2O/c19-17-10-6-5-9-16(17)18(22)21-13-11-20(12-14-21)15-7-3-1-2-4-8-15/h5-6,9-10,15H,1-4,7-8,11-14H2 |
InChI 键 |
ROOJYESJHAPVLX-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
规范 SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)



![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)
![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)
![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)


![1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B249123.png)



![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)